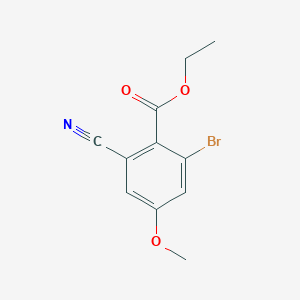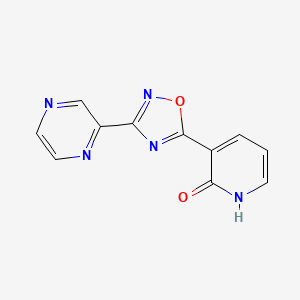
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Descripción general
Descripción
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, also known as 6,7-dimethyl-3-(2-hydroxy-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, is a heterocyclic compound belonging to the quinoxaline family. It is a white, crystalline solid that is soluble in water and ethanol. This compound has numerous applications in the scientific research community and has been the subject of numerous studies.
Aplicaciones Científicas De Investigación
Antiviral Properties
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one and its derivatives have demonstrated significant antiviral properties. Research has shown that certain compounds in this category exhibit potent activity against human cytomegalovirus (HCMV), with lower IC50 values compared to standard treatments like ganciclovir. These compounds also showed low cytotoxicity and high selectivity index, making them promising candidates for antiviral therapy (Elzahabi, 2017).
Synthetic Chemistry and Molecular Structure
Various studies have focused on the synthesis, molecular structure, and crystalline form of derivatives of this compound. For instance, one study details the synthesis of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, providing insights into its crystal and molecular structure (Li et al., 2006). This kind of research is crucial in understanding the chemical behavior and potential applications of these compounds.
Application in Organic Chemistry
The compound and its related derivatives find applications in organic chemistry, particularly in the synthesis of novel structures. For instance, research has explored the lithiation and side-chain substitution of related compounds, leading to modified derivatives with potentially unique properties and applications (Smith et al., 2003).
Antioxidant Properties
Some derivatives of this compound exhibit notable antioxidant properties. This is evidenced by research on compounds like 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, which showed higher antioxidant activities compared to standard antioxidants (Hassan et al., 2017).
Inhibitor for c-Jun N-terminal Kinases
Research into the crystal structure of newly synthesized quinoxalines derivatives, including those related to this compound, has shown potential as inhibitors for c-Jun N-terminal kinases. This can have implications in the development of therapeutic agents for diseases where these kinases play a role (Abad et al., 2020).
Propiedades
IUPAC Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-6,7-dimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-8-14-15(9-12(11)2)20-18(22)16(19-14)10-17(21)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,20,22)/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWKVVLICPQNZ-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C=C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)/C=C(/C3=CC=CC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)




![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)

![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)
